Methyl 5-amino-2-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 5-amino-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(13)2-3-7(6)9(10,11)12/h2-4H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOMFQTBDTTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method to synthesize methyl 5-amino-2-(trifluoromethyl)benzoate involves the nitration of methyl benzoate, followed by reduction of the nitro group to an amino group.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the desired trifluoromethylated aromatic compound is coupled with a halogenated benzoate ester under palladium catalysis.
Industrial Production Methods: Industrial production methods often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, such as converting the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 5-amino-2-(trifluoromethyl)benzoate has several notable applications:
Medicinal Chemistry
- The compound serves as a building block for synthesizing pharmaceuticals, particularly in developing drugs targeting enzyme interactions and metabolic pathways. Its lipophilicity enhances its ability to penetrate cell membranes, making it a candidate for drug design.
Biological Studies
- It is used in research to study enzyme interactions and metabolic pathways. The amino group allows for modifications that can lead to derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Material Science
- This compound is employed in creating specialty chemicals and materials with unique properties, such as increased stability and reactivity due to the trifluoromethyl group.
Agricultural Chemistry
- The compound may find applications in agrochemicals, where its properties can be harnessed to develop effective pesticides or herbicides.
Case Studies
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications.
- Enzyme Inhibition Studies : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential as a drug candidate.
- Synthesis of Novel Agrochemicals : Recent advancements have utilized this compound as a precursor for developing new agrochemical formulations that enhance crop yield and resistance to pests.
Mechanism of Action
The mechanism by which methyl 5-amino-2-(trifluoromethyl)benzoate exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition or activation of the target, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl 5-amino-2-(trifluoromethyl)benzoate differ in substituent positions, halogenation patterns, or additional functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position Effects: The amino group at position 5 in the target compound enhances hydrogen-bonding capacity and nucleophilicity compared to analogs with -NH₂ at positions 2 or 3 . Trifluoromethyl at position 2 increases steric hindrance, reducing reactivity in electrophilic substitutions compared to its positional isomer with -CF₃ at position 5 .
Halogenation Impact :
- Replacement of -NH₂ with -F (e.g., Methyl 5-fluoro-2-(trifluoromethyl)benzoate) improves thermal stability but reduces solubility in polar solvents .
Application-Specific Differences: Agrochemicals: Fluorinated analogs (e.g., Methyl 5-fluoro-2-(trifluoromethyl)benzoate) are preferred in sulfonylurea herbicides due to their resistance to metabolic degradation . Pharmaceuticals: Amino-substituted derivatives (e.g., target compound) are critical for synthesizing benzimidazole-based drugs, as seen in EP 1 926 722 B1 .
Table 2: Physicochemical Properties
Biological Activity
Methyl 5-amino-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and significant findings from recent studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its electron-withdrawing properties, influencing both its chemical reactivity and biological activity. The molecular formula is , and the structural formula can be represented as follows:
The trifluoromethyl group significantly increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Inside cells, it interacts with various enzymes and receptors, modulating their activity. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, enhancing its potential as a therapeutic agent.
- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways.
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anticancer Efficacy : A study compared the effects of this compound with known anticancer agents. Results indicated that it could reduce cell viability in a dose-dependent manner across multiple cancer types, suggesting a viable candidate for further development .
- Kinase Activity Analysis : Docking studies revealed that this compound binds effectively to the active sites of several protein kinases, indicating its potential as a selective therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-amino-5-(trifluoromethyl)benzoate | Structure | Moderate anticancer effects |
| Methyl 3-amino-5-(trifluoromethyl)benzoate | Structure | High kinase inhibition |
| Methyl 4-amino-2-(trifluoromethyl)benzoate | Structure | Antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for Methyl 5-amino-2-(trifluoromethyl)benzoate, and what key reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step halogenation, esterification, and amination. For example:
Halogenation/Trifluoromethyl Introduction: Start with a benzoic acid derivative and introduce the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions (e.g., using CuI or Pd catalysts under anhydrous conditions) .
Esterification: React the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester .
Amination: Introduce the amino group at the 5-position via nucleophilic substitution (e.g., using NH₃/MeOH under high pressure) or Buchwald-Hartwig amination (Pd catalysts, ligands like Xantphos) .
- Key Conditions:
- Temperature: 80–120°C for amination.
- Solvent: Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.
- Catalyst Loading: 2–5 mol% Pd for cross-coupling .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Resolve substituent positions (e.g., amino protons at δ 4.5–5.5 ppm; trifluoromethyl as a singlet in ¹⁹F NMR) .
- IR Spectroscopy: Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ for C₁₀H₉F₃NO₂ = 248.07) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and steric effects of the trifluoromethyl group .
Advanced Research Questions
Q. How does the presence of the amino group at the 5-position influence the reactivity of Methyl 2-(trifluoromethyl)benzoate derivatives in nucleophilic substitution reactions?
- Methodological Answer: The amino group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. Comparative studies show:
- Mechanistic Insight: The amino group increases electron density at the 4-position, favoring para-substitution in SNAr reactions. Use DFT calculations to map electron localization .
Q. In studies reporting conflicting data on the stability of this compound under acidic conditions, what methodological approaches can resolve these discrepancies?
- Methodological Answer:
- Controlled Stability Assays:
Prepare solutions at varying pH (1–6) and monitor degradation via HPLC at 254 nm .
Identify degradation products (e.g., hydrolyzed carboxylic acid) using LC-MS .
- Confounding Factors:
- Purity of starting material: ≥98% purity reduces side reactions (see for purity standards).
- Temperature: Degradation accelerates above 40°C; use controlled thermostatic baths .
Q. What strategies can optimize the regioselectivity of further functionalization at the amino group of this compound for pharmaceutical intermediates?
- Methodological Answer:
- Protection-Deprotection: Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the amino group during subsequent reactions .
- Catalytic Functionalization: Employ transition-metal catalysts (e.g., Pd/Cu) for C-N bond formation with aryl halides .
- Case Study: Coupling with 4-fluorophenylboronic acid via Suzuki-Miyaura reaction achieves >90% yield with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C .
Data Contradiction Analysis
- Example Issue: Conflicting reports on the compound’s solubility in polar solvents.
- Resolution:
Standardize solvent purity (HPLC-grade) and temperature (25°C).
Compare results from saturation shake-flask method vs. computational COSMO-RS predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
